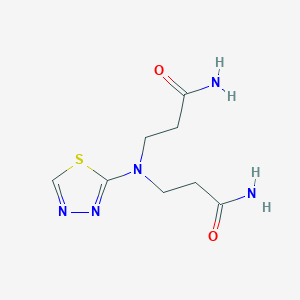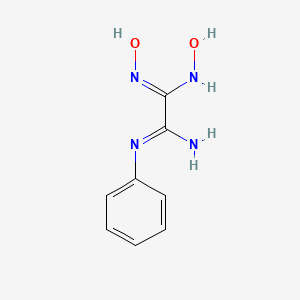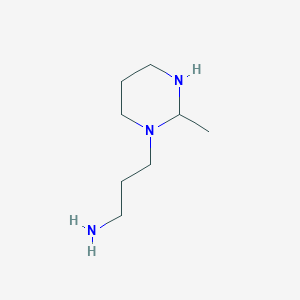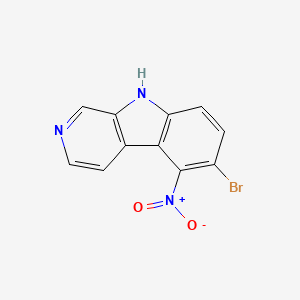
6-Bromo-5-nitro-9H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-nitro-9H-beta-carboline is a chemical compound belonging to the beta-carboline family, which is known for its diverse biological activities. Beta-carbolines are a class of indole alkaloids that are widely distributed in nature, including various plants, foodstuffs, marine creatures, insects, mammals, and human tissues . The compound this compound is characterized by the presence of bromine and nitro functional groups attached to the beta-carboline core structure.
Vorbereitungsmethoden
The synthesis of 6-Bromo-5-nitro-9H-beta-carboline involves several steps, typically starting with the formation of the beta-carboline core. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with a suitable aldehyde or ketone under acidic conditions For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while nitration can be performed using a mixture of nitric acid and sulfuric acid .
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
6-Bromo-5-nitro-9H-beta-carboline undergoes various chemical reactions, including:
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-5-nitro-9H-beta-carboline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-5-nitro-9H-beta-carboline involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit monoamine oxidase (MAO) activity, which is involved in the breakdown of neurotransmitters like dopamine . This inhibition can lead to increased levels of dopamine in the brain, which is beneficial for conditions like Parkinson’s disease. Additionally, the compound may stimulate the expression of neurotrophic factors, promoting the growth and survival of neurons .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-5-nitro-9H-beta-carboline can be compared with other beta-carboline derivatives, such as:
9-Methyl-beta-carboline: Known for its neuroprotective effects and ability to stimulate the growth of dopaminergic neurons.
Harmine: A natural beta-carboline with antidepressant and neuroprotective properties.
Norharmane: Another beta-carboline with antioxidant and neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other beta-carbolines.
Eigenschaften
CAS-Nummer |
160065-90-7 |
|---|---|
Molekularformel |
C11H6BrN3O2 |
Molekulargewicht |
292.09 g/mol |
IUPAC-Name |
6-bromo-5-nitro-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H6BrN3O2/c12-7-1-2-8-10(11(7)15(16)17)6-3-4-13-5-9(6)14-8/h1-5,14H |
InChI-Schlüssel |
GUUXIKDTCUGDEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC3=C2C=CN=C3)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


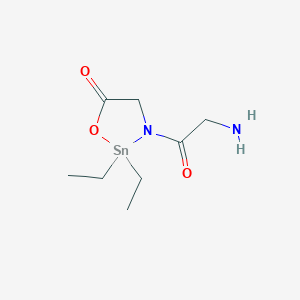
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
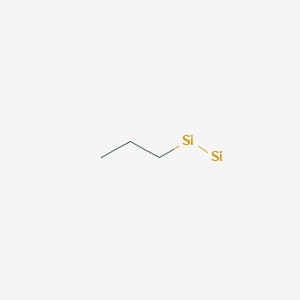
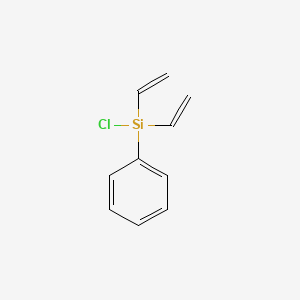
![3-{4-[4-(1H-Benzimidazol-1-yl)butyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B14285501.png)

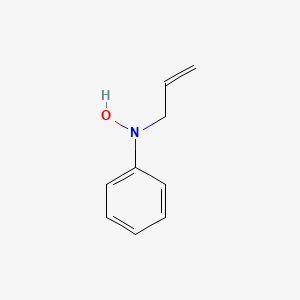
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
